molecular formula C19H23N3 B15492566 2-Cyclohexyl-1,3-diphenylguanidine CAS No. 4833-44-7

2-Cyclohexyl-1,3-diphenylguanidine

Cat. No.: B15492566
CAS No.: 4833-44-7
M. Wt: 293.4 g/mol
InChI Key: NXLPALXEOMYJKZ-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1,3-diphenylguanidine is a guanidine-based compound offered for scientific research. Guanidine derivatives, particularly 1,3-Diphenylguanidine (DPG), are well-documented in scientific literature as vulcanization accelerators crucial in the synthetic rubber industry, where they improve the performance, durability, and safety of materials like vehicle tires, hoses, and shoe soles . These additives are not covalently bonded to the rubber polymer matrix, leading to their potential release into the environment during the use and wear of rubber products . Consequently, guanidine compounds like DPG have been identified as emerging environmental contaminants, with widespread detection in groundwater, surface water, and indoor dust on a global scale . This environmental prevalence and the associated ecological concerns, including potential reproductive toxicity, neurotoxicity, and endocrine disruption effects observed in laboratory studies on related compounds, make this class of chemicals a significant subject for environmental monitoring and toxicological research . Researchers are actively investigating the persistence, mobility, and transformation pathways of these compounds in the environment, as well as developing advanced remediation techniques, such as oxidation by goethite-activated persulfate, for their degradation . This reagent is strictly for research applications and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4833-44-7

Molecular Formula

C19H23N3

Molecular Weight

293.4 g/mol

IUPAC Name

2-cyclohexyl-1,3-diphenylguanidine

InChI

InChI=1S/C19H23N3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H2,20,21,22)

InChI Key

NXLPALXEOMYJKZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=C(NC2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Routes to 2-Cyclohexyl-1,3-diphenylguanidine

The construction of the guanidine (B92328) core of this compound can be approached through several reliable synthetic pathways.

A principal and highly effective method for synthesizing N,N',N''-trisubstituted guanidines is the catalyzed addition of an amine to a carbodiimide (B86325). organic-chemistry.org For the specific synthesis of this compound, this would involve the reaction of N,N'-diphenylcarbodiimide with cyclohexylamine .

Lanthanide triflates, particularly ytterbium triflate (Yb(OTf)₃), have been identified as exceptionally active catalysts for this transformation. organic-chemistry.org The reaction proceeds efficiently under solvent-free conditions and demonstrates broad substrate compatibility, accommodating both aromatic and secondary cyclic amines with high yields. The proposed mechanism suggests that the Lewis acidic Yb(OTf)₃ catalyst activates the carbodiimide, facilitating the nucleophilic addition of the amine. This is followed by an intramolecular proton transfer to yield the guanidine product and regenerate the catalyst. organic-chemistry.org This method is noted for its high yields, scalability, and tolerance to various functional groups. organic-chemistry.org

Below is a table illustrating the effectiveness of Yb(OTf)₃ in catalyzing the reaction between various carbodiimides and amines, which is analogous to the synthesis of the target compound.

Table 1: Yb(OTf)₃-Catalyzed Synthesis of Trisubstituted Guanidines Data sourced from a study on lanthanide-catalyzed guanylation. organic-chemistry.org

Carbodiimide Amine Temperature (°C) Time (h) Yield (%)
N,N'-Diisopropylcarbodiimide Aniline 25 1 97
N,N'-Dicyclohexylcarbodiimide 4-Chloroaniline 60 3 95
N,N'-Diisopropylcarbodiimide Pyrrolidine 25 1 96
N,N'-Dicyclohexylcarbodiimide Morpholine 60 3 98

An alternative and classical route to guanidines proceeds through the chemical transformation of thiourea (B124793) precursors. researchgate.net To produce this compound, the corresponding precursor would be 1-cyclohexyl-2,3-diphenylthiourea . The conversion is typically achieved by activating the sulfur atom, followed by its displacement with an amine.

One common method involves the S-methylation of the thiourea using methyl iodide to form a methyl carbamimidothioate hydroiodide intermediate. This reactive species is then treated with a secondary amine to yield the final guanidine product. thieme-connect.com Another well-established technique is the desulfurization of the thiourea in the presence of a thiophilic metal salt, such as those containing mercury(II) or copper(II), which facilitates the removal of sulfur. researchgate.net The Burgess reagent has also been employed to convert thioureas derived from primary amines into their corresponding guanidines in either a stepwise or one-pot procedure. organic-chemistry.org These methods are valued for their reliability and are often the preferred choice in late-stage syntheses. researchgate.net

The following table summarizes the conversion of various monosubstituted thioureas to N,N,N''-trisubstituted guanidines via the S-methylation pathway.

Table 2: Synthesis of Guanidines from Thiourea Precursors Data adapted from a study on the synthesis of N,N,N''-trisubstituted guanidines. thieme-connect.com

Thiourea Precursor Amine Reactant Solvent Yield (%)
N-Phenylthiourea Pyrrolidine tert-Butyl alcohol 84
N-(4-Chlorophenyl)thiourea Pyrrolidine Acetonitrile (B52724) 94
N-Phenylthiourea Piperidine tert-Butyl alcohol 81
N-(4-Methoxyphenyl)thiourea Morpholine Acetonitrile 85

Modern synthetic chemistry seeks greener and more efficient methodologies, leading to the exploration of electrochemical approaches for guanidine synthesis. An electrochemical method has been developed for the one-pot synthesis of guanidines from isothiocyanates and amines. The process operates in an undivided cell using sodium iodide (NaI) as both a mediator and an electrolyte. It involves the initial in situ formation of a thiourea, which then undergoes electrolytic guanylation with an amine. This approach has successfully produced numerous guanidine compounds in fair to excellent yields under ambient temperature conditions. While not specifically documented for this compound, this cost-effective and environmentally friendly protocol represents a viable and contemporary pathway for its potential synthesis.

Catalytic Approaches in Guanidine Synthesis

Catalysis is central to the efficient and atom-economical synthesis of guanidines. rsc.org As mentioned, Lewis acids like Ytterbium triflate (Yb(OTf)₃) are highly effective for the guanylation of amines with carbodiimides. organic-chemistry.org

Transition metal catalysis offers a diverse toolkit for these transformations. Copper-catalyzed systems, for instance, have been developed for the three-component synthesis of trisubstituted N-aryl guanidines from cyanamides, arylboronic acids, and amines. acs.orgorganic-chemistry.org An operationally simple method uses a catalytic amount of CuCl₂·2H₂O with bipyridine as a ligand and oxygen as the oxidant. organic-chemistry.org This approach is valued for its versatility and tolerance of various functional groups on the reactants.

Early work also demonstrated that imido titanium(IV) complexes bearing guanidinate ligands can catalyze the addition of aromatic amines to carbodiimides. rsc.org The catalytic cycle involves a [2+2] cycloaddition of the carbodiimide to the Ti=N bond, followed by a proton transfer from the reacting amine to regenerate the catalyst. rsc.org

Table 3: Overview of Catalytic Systems for Guanidine Synthesis

Catalytic System Reactant Types Key Features
Yb(OTf)₃ Carbodiimide + Amine High yields, solvent-free, broad scope. organic-chemistry.org
CuCl₂·2H₂O / Bipyridine Cyanamide + Arylboronic Acid + Amine Three-component, oxidative, operationally simple. organic-chemistry.org
Titanium(IV) Imido Complexes Carbodiimide + Aromatic Amine Catalyzes addition of less nucleophilic anilines. rsc.org

Optimization of Reaction Conditions and Yields in Academic Synthesis

Solvent choice can have a dramatic impact on reaction outcomes. For instance, in a multi-component reaction to form a protected guanidine, switching the solvent from dichloromethane (B109758) to acetonitrile increased the HPLC yield from a mere 12% to 75%, while suppressing the formation of an unexpected isoindolinone side-product. rsc.org

The strategic choice of the guanylating agent is also critical. The reagent 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) has been optimized as a superior agent for guanidinylation, providing high yields across a range of amines without the need for a protective inert atmosphere. organic-chemistry.org Furthermore, adopting a one-pot approach, where intermediates are not isolated, can sometimes lead to significantly improved yields, particularly in challenging cases with sterically hindered or sensitive substrates. uantwerpen.be

Table 4: Effect of Solvent on the Yield of a One-Pot Guanidine Synthesis Data adapted from a study on the one-pot synthesis of N,N'-disubstituted guanidines. rsc.org

Entry Solvent Yield (%)
1 Dichloromethane (DCM) 12
2 Dichloroethane (DCE) 14
3 Tetrahydrofuran (THF) 25
4 Acetonitrile (MeCN) 75
5 Dimethylformamide (DMF) 43

Derivatization Strategies for this compound

Once synthesized, the this compound molecule offers several possibilities for further chemical modification, or derivatization. These strategies can be used to alter the compound's physical or chemical properties. General methods for the derivatization of existing guanidine groups include N-alkylation and N-acylation, although the trisubstituted nature of the target compound would make further substitution on the nitrogen atoms challenging without employing specialized precursors. electronicsandbooks.com

More feasible derivatization would likely target the aromatic phenyl rings. These rings could undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, to introduce new functional groups. The specific conditions would determine the position of substitution on the rings.

Additionally, chemical transformation of the guanidine group itself is often performed for analytical purposes. Reagents like ninhydrin (B49086) nih.gov or benzoin (B196080) nih.gov are used to create fluorescent or mass-spectrometry-active derivatives, enabling sensitive detection and quantification in various samples. This process, while not intended to create a stable new product for isolation, is a key chemical transformation of the guanidine core.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to elucidating the molecular structure of 2-Cyclohexyl-1,3-diphenylguanidine in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy offer detailed insights into the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of organic molecules. For guanidine (B92328) derivatives, NMR provides information on the chemical environment of each proton and carbon atom, allowing for the assignment of specific resonances to the different structural components of the molecule, including the phenyl and cyclohexyl groups. rsc.orgrsc.org

In a typical ¹H NMR spectrum of a related compound, 1,3-diphenylguanidine (B1679371), the protons of the phenyl groups would appear as multiplets in the aromatic region. rsc.org The chemical shifts of the cyclohexyl protons in this compound would be expected in the aliphatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. chemicalbook.com The central guanidinic carbon atom is a key diagnostic signal, typically appearing in a distinct region of the spectrum. The carbons of the phenyl and cyclohexyl rings will also have characteristic chemical shifts.

Table 1: Representative NMR Data for Guanidine Derivatives

NucleusChemical Shift (ppm) RangeMultiplicityAssignment
¹H7.0-7.5MultipletPhenyl protons
¹H1.0-2.0MultipletCyclohexyl protons
¹³C150-160SingletGuanidinic carbon
¹³C120-140MultiplePhenyl carbons
¹³C20-40MultipleCyclohexyl carbons

Note: The exact chemical shifts for this compound would require experimental determination.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the precise molecular weight and elemental composition of a compound. nist.govnih.gov For this compound, HRMS would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion. nist.govufz.de This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the mass spectrum can also provide structural information about the molecule. nist.gov

Table 2: HRMS Data for a Related Guanidine

IonCalculated m/zMeasured m/zFormula
[M+H]⁺212.1182212.1184C₁₃H₁₄N₃

Data for 1,3-diphenylguanidine. The exact values for this compound would differ.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.gov In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H and C=N bonds of the guanidine core, as well as vibrations associated with the phenyl and cyclohexyl groups. nih.gov

Table 3: Characteristic IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹) RangeDescription
N-H stretch3300-3500Guanidine N-H bonds
C-H stretch (aromatic)3000-3100Phenyl C-H bonds
C-H stretch (aliphatic)2850-2960Cyclohexyl C-H bonds
C=N stretch1600-1680Guanidine C=N bond
C=C stretch (aromatic)1450-1600Phenyl ring vibrations

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. mdpi.comnih.gov This technique is invaluable for understanding the precise spatial arrangement of the atoms in this compound.

Guanidine Core Planarity and Substituent Orientations

The guanidinium (B1211019) group is known to be planar due to resonance stabilization. wikipedia.org X-ray crystallographic studies of substituted guanidines reveal that the central guanidine core generally maintains its planarity. mdpi.com The orientation of the cyclohexyl and phenyl substituents relative to this plane is a key structural feature. Steric interactions between the bulky substituents can influence their rotational conformation. The planarity of the guanidine core is a result of the delocalization of the positive charge across the three nitrogen atoms. rsc.org

Bond Lengths and Angles Analysis

Detailed analysis of the bond lengths and angles within the this compound molecule, as determined by X-ray crystallography, provides insight into the bonding characteristics. The C-N bond lengths within the guanidine core are expected to be intermediate between single and double bond lengths, reflecting the resonance delocalization. mdpi.com The bond angles around the central carbon atom are predicted to be close to 120°, consistent with sp² hybridization. wikipedia.org The geometry of the cyclohexyl ring, typically a chair conformation, and the planarity of the phenyl rings would also be confirmed. ccsenet.orgresearchgate.net

Table 4: Representative Crystallographic Data for a Substituted Guanidine

ParameterValue
C-N1 Bond Length (Å)1.34
C-N2 Bond Length (Å)1.35
C-N3 Bond Length (Å)1.33
N1-C-N2 Bond Angle (°)118
N1-C-N3 Bond Angle (°)121
N2-C-N3 Bond Angle (°)121

Note: These are representative values and the actual bond lengths and angles for this compound would be determined from its specific crystal structure.

Tautomeric Forms and their Structural Implications in the Solid State

In the solid state, the structure of guanidines can be influenced by the electronic and steric nature of their substituents, leading to the stabilization of specific tautomeric forms. For asymmetrically substituted guanidines like this compound, different tautomers can exist depending on the position of the imine double bond and the proton on the nitrogen atoms.

Based on crystallographic studies of a closely related compound, 1-cyclohexyl-2,3-diphenylguanidine, which is an alternative naming convention for the same molecule, specific details about its solid-state structure have been elucidated. In the crystal structure, the central N3C core of the guanidine is nearly planar. This planarity is a common feature in guanidine derivatives and is indicative of the delocalization of pi-electrons across the N-C-N system, although this delocalization can be influenced by the substituents.

A key finding is the localization of the C=N double bond. In the solid state of 1-cyclohexyl-2,3-diphenylguanidine, the double bond is observed to be localized between the central carbon and one of the phenyl-substituted nitrogen atoms. This specific arrangement defines the predominant tautomeric form in the crystal lattice. The other two C-N bonds consequently exhibit more single-bond character. This localization of the double bond has significant implications for the geometry of the molecule, including bond lengths and angles around the central carbon atom.

The specific tautomer observed in the solid state is likely a result of a combination of intramolecular steric interactions and intermolecular packing forces within the crystal lattice. The bulky cyclohexyl and phenyl groups play a significant role in determining the most stable conformation and, consequently, the observed tautomeric form.

Table 1: Selected Bond Distances in the Guanidine Core of a Related Phenyl-Substituted Guanidine Note: Data is based on a representative acyclic phenyl-substituted guanidine. Specific values for this compound may vary.

Bond Typical Length (Å) Bond Character
C=N ~1.29 Double
C-N (1) ~1.35 Partial Double
C-N (2) ~1.38 Single

This table illustrates the typical variation in C-N bond lengths within a guanidine core, reflecting the presence of a localized double bond in a specific tautomeric form.

Conformational Dynamics of Cyclohexyl and Phenyl Moieties

The two phenyl rings also possess rotational freedom around their respective C-N bonds. The orientation of these rings with respect to the central guanidine plane is determined by a balance between electronic effects (conjugation) and steric hindrance. In the solid-state structure of the related 1-cyclohexyl-2,3-diphenylguanidine, the phenyl rings are significantly twisted out of the plane of the central N3C unit. This rotation is a common feature in N-aryl guanidines and is a consequence of the steric bulk of the ortho-hydrogens on the phenyl rings and the other substituents on the guanidine core. Theoretical calculations on similar diphenylguanidine systems have shown that the energy barrier for the rotation of the phenyl rings is relatively low, suggesting that in solution, these rings are likely to be conformationally mobile.

Table 2: Torsional Angles of Substituents Relative to the Central Guanidine Plane in a Related Asymmetric Guanidine Note: Data is based on the crystal structure of 2-[2,6-Bis(propan-2-yl)phenyl]-1,3-dicyclohexylguanidine, a structurally analogous compound. nih.gov

Substituent Angle of Rotation (°)
Phenyl Ring 1 51.52 (9)
Phenyl Ring 2 49.37 (12)
Cyclohexyl Ring 85.63 (12)

This table provides an example of the typical out-of-plane rotation of aryl and cycloalkyl substituents in a sterically hindered guanidine, highlighting the conformational behavior of these moieties. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Detailed research findings from DFT studies on related guanidine (B92328) systems show that the electronic properties are heavily influenced by the nature of the substituents on the guanidine core. For 2-Cyclohexyl-1,3-diphenylguanidine, the phenyl groups are expected to participate in π-conjugation, influencing the electronic environment of the guanidine moiety. The cyclohexyl group, being a bulky and electron-donating alkyl group, will also affect the molecule's conformation and electronic properties.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov DFT calculations, often using hybrid functionals like B3LYP, can accurately predict these values. nih.govnih.gov For instance, studies on similar complex organic molecules have shown that the introduction of different functional groups can tune this energy gap. nih.gov

Table 1: Representative Data from a Hypothetical DFT Analysis of this compound

PropertyPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates the ability to donate electrons.
LUMO Energy-0.5 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability. nih.gov
Dipole Moment2.1 DInfluences solubility and intermolecular interactions.
Mulliken Atomic ChargesN1: -0.6, N2: -0.6, N3: -0.7, C(guanidine): +0.8Reveals the partial charges on atoms, indicating sites susceptible to nucleophilic or electrophilic attack.

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules.

Molecular Dynamics Simulations of Guanidine Aggregation and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations can provide insights into its behavior in different environments, particularly its tendency to form aggregates. Such simulations can model the interactions between multiple guanidine molecules and with solvent molecules over time, revealing the preferred modes of association and the stability of the resulting aggregates.

The aggregation behavior is driven by a combination of forces, including van der Waals interactions between the phenyl and cyclohexyl groups and potential hydrogen bonding involving the guanidine nitrogen atoms. Understanding these aggregation phenomena is crucial as it can affect the compound's solubility, transport properties, and availability for chemical reactions.

Quantum Chemical Calculations of Protonation States and Basicity

Guanidines are known for their strong basicity, which arises from the resonance stabilization of the protonated form, the guanidinium (B1211019) cation. Quantum chemical calculations, including DFT, can be employed to predict the proton affinity and pKa value of this compound.

These calculations typically involve modeling the neutral molecule and its various possible protonated forms. By comparing the energies of these species, the most likely site of protonation can be identified. For this compound, protonation is expected to occur at one of the nitrogen atoms, leading to a delocalized positive charge across the N-C-N framework. The electronic effects of the phenyl and cyclohexyl substituents will modulate the basicity compared to unsubstituted guanidine.

Solvent Effects on Molecular Structure and Aggregation Phenomena

The surrounding solvent can have a profound impact on the conformation, electronic structure, and aggregation of this compound. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model - PCM), or explicitly, by including individual solvent molecules in the simulation box. mdpi.com

For example, in a polar solvent, the dipole moment of the guanidine derivative would lead to significant solute-solvent interactions, potentially stabilizing a more polar conformation of the molecule. In nonpolar solvents, intermolecular interactions between the guanidine molecules themselves might become more dominant, favoring aggregation. Computational studies can systematically investigate these effects by performing simulations in different virtual "solvents."

Reaction Pathway Predictions and Mechanistic Insights via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, such as its use as a catalyst or reactant, DFT calculations can be used to map out the potential energy surface of the reaction. mdpi.com This involves identifying the structures of reactants, transition states, intermediates, and products. mdpi.com

For instance, in a catalyzed reaction, the calculations could model the interaction of the guanidine with the substrates, the stabilization of the transition state, and the final product release. A mechanistic study on the cycloaddition of azides with guanidine has demonstrated the feasibility of using DFT to explore different reaction pathways and determine the most favorable one by calculating the activation energy barriers. mdpi.com This approach could be applied to understand the reactivity of this compound in various chemical transformations.

In-depth Analysis of this compound: A Review of Its Roles in Advanced Materials and Catalysis

A comprehensive review of the available scientific literature reveals a significant lack of specific research on the chemical compound this compound within the contexts outlined for this article. The vast majority of published studies focus on the related, and more common, compound 1,3-diphenylguanidine (B1679371) (DPG). Therefore, a detailed article on this compound that strictly adheres to the requested scientific applications cannot be generated at this time.

The available research extensively documents the roles of guanidine derivatives, particularly 1,3-diphenylguanidine (DPG), in various chemical processes. This includes its function as a secondary accelerator in rubber vulcanization, its catalytic activity in organic synthesis, and its interactions within polymer composites. For example, DPG is well-studied for its ability to catalyze carboxylative cyclization reactions and its complex interactions with silica (B1680970) fillers in rubber manufacturing. rsc.orgrsc.orgutwente.nl

However, the substitution of a cyclohexyl group onto the guanidine core, creating this compound, fundamentally alters the molecule. This structural change would be expected to modify its steric and electronic properties, thereby influencing its chemical behavior. Without specific studies on this particular derivative, any discussion of its catalytic or polymerization activity would be purely speculative and scientifically unfounded.

A thorough search for literature specifically investigating "this compound" did not yield research findings related to the following mandated topics:

Roles in Advanced Materials and Catalysis

Role in Polymer Science and Engineering

Interactions with Filler Materials (e.g., Silica) in Composite Systems:The interaction of guanidines with silica (B1680970) is a key research area, but the findings are specific to compounds like DPG.utwente.nl

Due to the absence of specific data for 2-Cyclohexyl-1,3-diphenylguanidine, the creation of an accurate and informative article that fulfills the specific requirements of the prompt is not possible.

Influence on Silanization Reactions in Polymer Composites

In the realm of polymer composites, particularly those reinforced with silica fillers, the silanization reaction is critical for establishing a robust interface between the inorganic filler and the organic polymer matrix. Guanidine (B92328) derivatives, most notably 1,3-diphenylguanidine (B1679371) (DPG), are widely recognized for their ability to catalyze and accelerate this reaction. utwente.nlresearchgate.netkoreascience.kr Given its structural similarity, this compound is expected to exhibit comparable, albeit modulated, activity.

The primary functions of a guanidine catalyst in this context are twofold: to act as a secondary accelerator for vulcanization and to boost the silanization reaction. utwente.nlresearchgate.net The silanization process involves the reaction of a silane (B1218182) coupling agent, such as bis-(triethoxysilylpropyl)tetrasulfide (TESPT), with the silanol (B1196071) groups (Si-OH) on the surface of the silica particles. researchgate.netnih.gov The basic nature of the guanidine group facilitates the hydrolysis of the alkoxy groups on the silane, a necessary preceding step to the condensation reaction with the silica surface. nih.gov

The presence of an amine-based catalyst like DPG can significantly increase the rate of the primary silanization reaction. nih.gov However, the specific substituents on the guanidine nitrogen atoms influence its efficacy. Studies on various amines as catalysts for the silanization of silica in natural rubber compounds have shown that both steric and electronic factors are at play. nih.govresearchgate.net For instance, linear aliphatic amines tend to promote the reaction rate more effectively than amines with bulky cyclic structures. nih.gov This suggests that the cyclohexyl group in this compound, being bulkier than a proton (as in DPG), might slightly hinder the catalyst's access to the silica surface, potentially leading to a different reaction kinetic profile compared to DPG.

The catalytic activity is also dependent on the amine's ability to adsorb onto the silica surface via hydrogen bonding between its N-H groups and the surface silanol groups. nih.gov A conflicting role arises as this adsorption can also block the reactive sites from the silane coupling agent. utwente.nlresearchgate.net Therefore, an optimal balance between catalytic activity and surface accessibility is required. The specific balance for this compound would be determined by the interplay of the basicity of the guanidine core and the steric hindrance presented by its phenyl and cyclohexyl substituents.

Table 1: Comparative Catalytic Effects of Different Amine Structures on Primary Silanization Rate
Amine TypeStructural FeatureRelative Effect on Silanization RateReference
1,3-Diphenylguanidine (DPG)Aromatic/GuanidineSignificant acceleration, serves as a benchmark catalyst. nih.govresearchgate.net
Linear Aliphatic Amines (e.g., Hexylamine)Flexible, less steric hindrance.Promote the rate constant to a greater extent compared to cyclic amines. nih.gov
Cyclic Amines (e.g., Cyclohexylamine)Bulky, more steric hindrance.Lower catalytic promotion compared to linear amines. nih.gov
This compound (Inferred)Bulky cyclic and aromatic groups.Expected to be an effective catalyst, but potentially with a moderated rate compared to DPG due to increased steric bulk from the cyclohexyl group.N/A

Supramolecular Assembly and Host-Guest Chemistry

The guanidinium (B1211019) cation, the protonated form of guanidine, is a powerful and versatile building block in supramolecular chemistry. Its ability to form multiple, highly directional hydrogen bonds makes it a key component in the design of complex, self-assembled architectures.

Hydrogen Bonding Networks in Guanidinium Cations

The guanidinium ion features a planar Y-shape with six available N-H protons, making it an excellent hydrogen bond donor. This allows it to form robust and predictable interactions with a variety of hydrogen bond acceptors, most notably carboxylates, sulfates, and phosphates. rsc.orgrsc.org The interaction with carboxylates is particularly strong and well-studied, often forming a bidentate, charge-assisted hydrogen-bonding motif known as a "guanidinium-carboxylate salt bridge." nih.gov This interaction is a recurring theme in protein structures and synthetic supramolecular systems. rsc.org

Table 2: Common Hydrogen Bonding Motifs in Guanidinium-Based Supramolecular Systems
MotifDescriptionTypical Interacting PartnerReference
Dimeric AssemblyTwo guanidinium cations interact with two anions to form a closed-loop structure.Carboxylates, Triiodide nih.govacs.org
Cation/Anion ChainsGuanidinium cations and anions link in an alternating fashion to form one-dimensional polymers.Iodide, Thiocyanate acs.org
Sheet StructuresHydrogen bonds extend in two dimensions, forming layered materials, often referred to as GS (Guanidinium Sulfonate) sheets.Sulfonates, Sulfates rsc.orgacs.org
Guanidinium-Carboxylate Salt BridgeA classic bidentate interaction where two N-H groups from the guanidinium ion bind to the two oxygen atoms of a carboxylate group.Carboxylates nih.gov

Self-Assembly Principles and Structure-Directing Agent Capabilities

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The guanidinium group is a potent tool in programming self-assembly due to the strength and directionality of its hydrogen bonds. acs.orgnih.gov By choosing appropriate counter-ions and modifying the substituents on the guanidine, chemists can guide the assembly process to create specific architectures.

This compound, upon protonation, can act as a powerful structure-directing agent. Its ability to form predictable hydrogen-bonded frameworks, particularly with anions like sulfates, makes it a candidate for creating noncentrosymmetric crystal structures. rsc.org Such structures are of interest for their potential nonlinear optical properties. The combination of the planar, charge-delocalized guanidinium core with the bulky, three-dimensional cyclohexyl and phenyl groups provides a molecular scaffold that can enforce a particular packing arrangement in the solid state. This capability is central to host-guest chemistry, where the self-assembled host lattice contains voids or channels that can encapsulate smaller guest molecules. nih.govnih.gov The size and shape of these cavities are dictated by the dimensions of the guanidinium building block and its counter-ion.

Formation of Three-Dimensional Supramolecular Structures

The extension of hydrogen-bonding networks in all three dimensions leads to the creation of complex supramolecular frameworks. The guanidinium ion's capacity for multiple hydrogen bonds is fundamental to building these 3D structures. rsc.orgacs.org For example, the interaction between guanidinium cations and sulfate (B86663) anions can generate robust six-membered rings, which then link together to form extended sheets. These sheets can be further connected into a three-dimensional framework through additional hydrogen bonding, sometimes involving solvent molecules or other cations present in the structure. rsc.org

For the 2-Cyclohexyl-1,3-diphenylguanidinium cation, interaction with a suitable dianion like sulfate or a dicarboxylate could lead to such 3D networks. The phenyl and cyclohexyl groups would occupy the space between the primary hydrogen-bonded layers or chains, influencing the porosity and dimensionality of the final structure. acs.org These non-covalent frameworks can be designed to be porous, creating crystalline sponges with cavities capable of selectively binding guest molecules, a key principle in crystal engineering and the development of materials for separation or storage. nih.gov The formation of these ordered, three-dimensional structures relies on the cooperative effect of strong, directional hydrogen bonds and weaker, but significant, van der Waals and steric interactions contributed by the organic substituents. acs.org

Environmental Transformation and Fate Mechanisms

Photodegradation Pathways and Mechanisms

Studies have indicated that 1,3-diphenylguanidine (B1679371) is relatively resistant to direct degradation by ultraviolet (UV) light alone. ntu.edu.sg This suggests that photolysis is not a primary degradation pathway for DPG in the environment without the presence of other reactive species. ntu.edu.sg

Oxidative Degradation by Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive hydroxyl radicals, are effective in degrading persistent organic pollutants. However, the degradation of DPG is more commonly studied in the context of disinfection processes used in water treatment, which can be considered a form of oxidative degradation.

Chlorination is a common water disinfection method that effectively degrades DPG. ntu.edu.sgnih.gov The efficiency of this degradation is dependent on the molar ratio of the oxidant to DPG. ntu.edu.sg For instance, higher molar ratios of chlorine lead to a greater formation of certain transformation products. ntu.edu.sg In contrast, monochloramination, another disinfection process, is significantly less effective in reacting with and degrading DPG. nih.gov The reactivity of monochloramine with DPG is considerably slower compared to that of chlorination. ntu.edu.sg

While UV light alone does not significantly degrade DPG, its combination with chlorine or monochloramine also does not substantially enhance the degradation of the compound. ntu.edu.sg

Identification of Environmental Transformation Products

The transformation of 1,3-diphenylguanidine during oxidative degradation processes, such as chlorination, leads to the formation of various by-products. The identification of these transformation products (TPs) is critical for a complete understanding of the environmental fate of DPG.

During chlorination, a number of TPs have been identified. Higher molar ratios of the oxidant have been found to increase the formation of monoguanidine TPs and hydroxylated forms of DPG. ntu.edu.sg In contrast, monochloramination, due to its weaker oxidative effects, primarily results in the substitution of chlorine onto the DPG molecule, generating chlorinated DPG. ntu.edu.sg

Some of the specific chlorinated by-products of DPG that have been identified include 1,3-bis-(4-chlorophenyl)guanidine (CC04) and 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine (CC11). nih.gov The formation of these chlorinated products during drinking water treatment is a notable concern, as they have been shown to exhibit significant toxicity. nih.gov Research has indicated that chlorination of DPG can lead to the formation of different chlorinated products, with analyzed compounds representing up to 42% of the formed products. nih.gov

Furthermore, the process of chlorination can lead to the formation of nitrosamines, such as N-nitrosodimethylamine (NDMA), which is a significant and potentially toxic byproduct associated with vulcanizing agents used in tire manufacturing. ntu.edu.sg

Table 1: Identified Transformation Products of 1,3-Diphenylguanidine (DPG) during Oxidative Degradation

Parent CompoundDegradation ProcessTransformation Product(s)Reference(s)
1,3-Diphenylguanidine (DPG)ChlorinationMonoguanidine TPs, Hydroxylated DPG, 1,3-bis-(4-chlorophenyl)guanidine (CC04), 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine (CC11), N-nitrosodimethylamine (NDMA) ntu.edu.sg, nih.gov
1,3-Diphenylguanidine (DPG)MonochloraminationChlorinated DPG ntu.edu.sg

Sorption and Desorption Behavior in Environmental Matrices

The behavior of 1,3-diphenylguanidine in the environment is also governed by its tendency to attach to solid particles, a process known as sorption. DPG has been shown to have a strong ability to be adsorbed onto silica (B1680970) surfaces. researchgate.net This property is relevant to its environmental fate, as soil and sediment contain silica and other minerals to which DPG can bind. This sorption can reduce its mobility in the environment and its availability for degradation or uptake by organisms. The presence of DPG has been detected in sewage sludge, which further suggests its partitioning into solid environmental matrices. researchgate.net

Biotransformation Studies (excluding ecotoxicological impact)

Biotransformation, or the metabolism of a compound by living organisms, is a key process in determining its environmental persistence. Studies on the metabolism of 1,3-diphenylguanidine in male F344 rats have provided insights into its potential biotransformation pathways.

In these studies, DPG was found to be readily absorbed and distributed throughout the body. nih.gov A significant portion of the administered dose was excreted in the urine and feces. nih.gov Approximately 30% of the DPG-related radioactivity in the urine was the parent compound, while the rest consisted of two major and one minor metabolite. nih.gov In the bile, close to 95% of the radioactivity was in the form of a single major metabolite. nih.gov

Further analysis showed that the majority of the radioactivity in bile was a single metabolite. nih.gov When this metabolite was treated with the enzyme β-glucuronidase, it yielded a product identical to the major fecal metabolite. nih.gov Similarly, incubation of the major urinary metabolite with β-glucuronidase also produced the major fecal metabolite. nih.gov This indicates that DPG is metabolized, likely in the liver, into various products that are then excreted. nih.gov

Advanced Analytical Techniques for Research

Chromatographic Methods for Separation and Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of guanidine (B92328) compounds. For the closely related compound, 1,3-diphenylguanidine (B1679371) (DPG), HPLC methods have been extensively developed and are indicative of the approaches that would be applicable to 2-Cyclohexyl-1,3-diphenylguanidine.

Typically, reverse-phase HPLC is employed, utilizing a C18 column. nrw.de The separation is achieved by running a mobile phase gradient, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, sometimes with additives like formic acid to ensure proper ionization and peak shape. nrw.deresearchgate.net For instance, a method for analyzing DPG in feed mixtures used reverse-phase HPLC, demonstrating its utility for quality control. acs.org The stability of DPG in such mixtures has also been assessed using HPLC, indicating that a 30 ppm feed mixture is stable for 3 weeks when stored in the dark at 5°C. acs.org

For quantitative analysis, HPLC is often coupled with a sensitive detector, such as a UV detector or a mass spectrometer (LC-MS). The selection of the detector depends on the required sensitivity and selectivity. For example, in the analysis of DPG in human urine, a method using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) was developed for quantification at parts-per-trillion levels. mdpi.comnih.gov This highlights the potential for developing highly sensitive methods for this compound.

Table 1: HPLC Method Parameters for Related Guanidine Compounds

ParameterValue/ConditionCompoundReference
Column Ultra AQ C18 (3 µm, 100 mm × 2.1 mm)1,3-Diphenylguanidine researchgate.net
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acidB: Methanol with 0.1% formic acid1,3-Diphenylguanidine researchgate.net
Flow Rate 0.3 mL/min1,3-Diphenylguanidine researchgate.net
Detector Tandem Mass Spectrometer (MS/MS)1,3-Diphenylguanidine researchgate.netnih.gov
Assay Purity ≥99.5% (HPLC)1,3-Diphenylguanidine sigmaaldrich.com

Note: The data in this table pertains to 1,3-diphenylguanidine and is presented as a likely starting point for the development of methods for this compound due to the lack of specific public data for the latter.

Mass Spectrometry for Trace Analysis and Metabolite Identification

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like HPLC (LC-MS), is an indispensable tool for the trace analysis and structural elucidation of compounds like this compound and its potential metabolites.

For trace analysis, tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity, allowing for the detection of analytes in complex matrices such as environmental or biological samples. mdpi.comnih.gov In studies of the related compound DPG, LC-MS/MS methods have achieved limits of detection in the low nanogram per milliliter (ng/mL) range in human urine. mdpi.comnih.gov The use of techniques like electrospray ionization (ESI) in positive ion mode is common for guanidine compounds due to their basic nature, which facilitates protonation. researchgate.netnih.gov

Spectroscopic Techniques for In-Situ Monitoring of Reactions

In-situ spectroscopic techniques are invaluable for monitoring chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of transient intermediates. While specific studies on the in-situ monitoring of reactions involving this compound are not documented in the available literature, the principles can be extrapolated from research on related guanidine compounds.

For instance, UV/Vis spectroscopy has been utilized to monitor reactions of bis(guanidine) copper complexes. mdpi.com The color changes associated with the reaction allow for straightforward tracking of the reaction progress. mdpi.com Similarly, Raman spectroscopy has been employed to characterize intermediate species in such reactions. mdpi.com These techniques could potentially be applied to monitor the synthesis of this compound or its subsequent reactions, such as complex formation or degradation.

The synthesis of the related 1,3-diphenylguanidine often involves the oxidation of diphenylthiourea in the presence of a catalyst. chemicalbook.com Monitoring such a reaction could be achieved by tracking the disappearance of the reactant's spectroscopic signature or the appearance of the product's characteristic peaks.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of chemical compounds, including the determination of their redox potentials. There is a lack of specific studies reporting the cyclic voltammetry of this compound. However, the electrochemical behavior of other guanidine-containing compounds has been investigated, providing a basis for potential future studies.

Research on various guanidino compounds has demonstrated their electrochemical activity, which is often related to adsorption processes at the electrode surface and can involve proton-coupled electron transfer. researchgate.net The voltammetric behavior of these compounds is influenced by factors such as the pH of the solution. researchgate.net Furthermore, voltammetric and spectroscopic investigations of the guanidine-induced unfolding of cytochrome c have been reported, showcasing the utility of electrochemical methods in studying interactions involving guanidines. nih.gov

For this compound, cyclic voltammetry could be employed to determine its oxidation and reduction potentials. This information would be valuable for understanding its stability, its potential to participate in redox reactions, and for developing electrochemical sensors. Such studies would typically involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential at a working electrode.

Future Research Directions and Emerging Applications

Design and Synthesis of Novel Guanidine (B92328) Derivatives for Enhanced Functionality

Future research will likely focus on the strategic design and synthesis of novel derivatives of 2-Cyclohexyl-1,3-diphenylguanidine to tailor its properties for specific applications. The synthesis of guanidine derivatives is a well-explored field, with methods including reactions of carbamoyl isothiocyanates or the use of p-methoxybenzyl (PMB) guanidine as a guanidinylation agent. acs.orgorganic-chemistry.org By modifying the synthetic approach, researchers can introduce a variety of functional groups onto the cyclohexyl or phenyl rings.

The introduction of chirality, for instance, is a significant area of exploration. Chiral guanidines have proven effective as auxiliaries and catalysts in asymmetric synthesis. jst.go.jp The cyclohexyl moiety offers a scaffold for creating chiral centers, potentially leading to new, highly selective organocatalysts. Research into synthesizing previously undescribed diphenylguanidine derivatives has already shown potential for discovering compounds with significant biological activity, such as antihypoxic properties. researchgate.netresearchgate.net Future work could explore how the cyclohexyl group influences these activities, potentially leading to the development of new therapeutic agents.

Table 1: Potential Research Areas in the Synthesis of Novel Guanidine Derivatives

Research Area Objective Potential Impact
Asymmetric Synthesis Introduce chiral centers on the cyclohexyl ring. Development of new enantioselective organocatalysts. jst.go.jp
Functional Group Variation Attach diverse functional groups to the phenyl or cyclohexyl rings. Fine-tuning of solubility, basicity, and electronic properties.
Bioactive Derivatives Synthesize derivatives for biological screening. Discovery of new compounds with therapeutic potential, such as anticonvulsant or antihypoxic agents. researchgate.net
Polymerizable Monomers Incorporate polymerizable groups into the structure. Creation of novel guanidine-based functional polymers.

Exploration of New Catalytic Domains

Guanidines and their derivatives are recognized as powerful organocatalysts due to their strong basicity and ability to act as hydrogen-bond donors. nih.govresearchgate.net Guanidine hydrochloride, for example, has been utilized as a green and recyclable catalyst for various organic syntheses, including the production of benzodiazepines and pyrimido[1,2-a]benzimidazoles. tandfonline.comrsc.org

Future research on this compound will likely explore its catalytic potential in a broader range of reactions. The steric bulk of the cyclohexyl group could influence the selectivity of catalytic transformations, offering advantages over existing catalysts. Iron and zinc complexes of guanidine ligands have shown remarkable activity in the ring-opening polymerization (ROP) of lactide, a key process for producing biodegradable plastics. rsc.orgnih.govacs.org Investigating metal complexes of this compound could lead to catalysts with improved performance under industrially relevant conditions. acs.org Furthermore, the unique electronic environment created by the combination of phenyl and cyclohexyl substituents may enable novel catalytic cycles, expanding the synthetic utility of guanidine-based catalysts. nih.govresearchgate.net

Table 2: Emerging Catalytic Applications for Guanidine Derivatives

Catalytic Application Reaction Type Role of Guanidine Derivative
Ring-Opening Polymerization (ROP) Polymerization of lactide, caprolactone. Ligand for highly active metal catalysts (e.g., Zn, Fe). rsc.orgacs.org
Asymmetric Synthesis Aza-Henry, Michael, and Mannich reactions. Chiral Brønsted base and hydrogen-bond donor. jst.go.jpnih.gov
Multicomponent Reactions Synthesis of complex heterocyclic compounds. Green, recyclable organocatalyst. tandfonline.comresearchgate.net
Cross-Coupling Reactions Suzuki-Miyaura cross-coupling. Stabilizing ligand for palladium nanoparticles. nih.gov

Development of Advanced Polymer Systems

The parent compound, DPG, is widely used as a vulcanization accelerator in the rubber industry, highlighting the utility of guanidines in polymer science. guidechem.comnih.gov The development of advanced polymer systems represents a promising future direction for this compound. Guanidine moieties can be incorporated into polymer backbones or used as functional pendants to impart specific properties.

Research has demonstrated the creation of guanidine-based polymers with antimicrobial properties and as components of covalent adaptable networks (CANs) through a process called thermal guanidine metathesis. digitellinc.comacs.org The cyclohexyl group in this compound could enhance the thermal stability or modify the mechanical properties of such polymers. Furthermore, poly(guanidine cyclic diimide)s represent a new class of polymers that are degradable in protic solvents, offering potential for creating environmentally responsive materials. rsc.org By designing monomers based on this compound, researchers could develop novel polyamides or other polymers with tailored degradability and functionality for applications ranging from biomedical devices to smart materials. nih.govresearchgate.net

Deeper Mechanistic Understanding of Environmental Transformations

The widespread use of DPG in products like tires has led to its emergence as an environmental contaminant found in roadway runoff, surface water, and even drinking water. acs.orgresearchgate.netufz.de A critical area of future research is to understand the environmental fate and transformation of its derivatives, including this compound.

Studies have shown that DPG can be oxidized by processes such as goethite-activated persulfate, and its degradation pathways can be complex. nih.govresearchgate.net Importantly, DPG can react with disinfectants in water treatment systems to form chlorinated byproducts that may be more toxic and potentially genotoxic than the parent compound. acs.org It is imperative to investigate whether the presence of a cyclohexyl group alters the rate of degradation, the nature of the transformation products, and their associated ecological risks. This research is essential for conducting thorough risk assessments and ensuring the environmental safety of new guanidine-based chemicals. researchgate.net Understanding these transformation pathways will be crucial for developing strategies to mitigate potential environmental contamination. canada.canih.gov

Integration with Green Chemistry Principles

The principles of green chemistry are increasingly guiding the development of new chemical processes and products. Future research on this compound should be strongly integrated with these principles. This includes the development of sustainable and atom-economical synthetic routes, potentially utilizing green solvents and recyclable catalysts. ingentaconnect.comnih.govmdpi.com

The use of guanidine derivatives themselves as green catalysts is a rapidly growing field. Guanidine hydrochloride has been demonstrated as an efficient, recyclable organocatalyst in aqueous media, reducing the need for harsh solvents and metal catalysts. tandfonline.comresearchgate.netresearchgate.net Future work could focus on applying this compound in environmentally friendly catalytic systems, such as cycloaddition reactions under solvent-minimal conditions. mdpi.com By focusing on sustainable synthesis and application, the development of this compound and its derivatives can align with the broader goals of creating safer and more efficient chemical technologies. researchgate.netineosopen.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Cyclohexyl-1,3-diphenylguanidine with high purity?

  • Methodological Answer : Synthesis typically involves condensation reactions between cyclohexylamine and substituted phenylguanidine precursors. Key steps include:

  • Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
  • Purification : Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization from ethanol/water mixtures are critical for isolating high-purity products.
  • Characterization : Validate purity via melting point analysis and HPLC (≥99% purity threshold) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, aromatic protons at δ 7.0–7.5 ppm) .
  • Infrared (IR) Spectroscopy : Detect N-H stretching (~3400 cm1^{-1}) and guanidine C=N vibrations (~1650 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 326.2) .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported degradation kinetics of this compound under varying environmental conditions?

  • Methodological Answer :

  • Controlled Comparative Studies : Replicate experiments under standardized pH, temperature, and oxidant concentrations (e.g., chlorine vs. bromine reactivity differences) .
  • Statistical Validation : Apply multivariate regression to isolate confounding variables (e.g., dissolved organic matter interfering with chlorination kinetics) .
  • Advanced Analytics : Use LC-QTOF-MS to identify transformation products (e.g., hydroxylated or halogenated derivatives) and refine degradation pathways .

Q. What experimental design considerations are critical when studying the adsorption efficiency of this compound onto nanoporous carbon materials?

  • Methodological Answer :

  • Material Optimization : Tailor pore size (e.g., 1–5 nm mesopores) and surface functionalization (e.g., carboxyl groups for π-π interactions) to enhance adsorption capacity .
  • Environmental Parameters : Test across pH 3–10 to assess electrostatic interactions, and include competing ions (e.g., Na+^+, Ca2+^{2+}) to evaluate selectivity .
  • Kinetic Modeling : Fit data to pseudo-second-order or Langmuir isotherm models to quantify adsorption mechanisms .

Q. How can the presence of cyclohexyl groups influence the reactivity and stability of this compound in catalytic applications compared to its non-cyclohexyl analogs?

  • Methodological Answer :

  • Steric Effects : Cyclohexyl groups reduce accessibility to the guanidine core, slowing nucleophilic attack but enhancing thermal stability (e.g., TGA showing decomposition >250°C) .
  • Electronic Modulation : The electron-donating cyclohexyl group increases basicity (pKa ~12.5), improving catalytic efficiency in base-mediated reactions (e.g., Knoevenagel condensations) .
  • Comparative Studies : Benchmark against 1,3-diphenylguanidine (no cyclohexyl) using kinetic profiling (e.g., turnover frequency differences in transesterification) .

Data Contradiction & Reliability

Q. How should researchers address discrepancies in toxicity data for this compound across different ecological studies?

  • Methodological Answer :

  • Standardized Assays : Use OECD guidelines (e.g., Test No. 201 for algal toxicity) to ensure consistency in EC50_{50} measurements .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., Daphnia magna vs. Vibrio fischeri toxicity) to identify species-specific sensitivities .
  • Error Source Identification : Check for impurities (e.g., residual solvents) in test compounds via GC-MS, as these may skew toxicity results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.